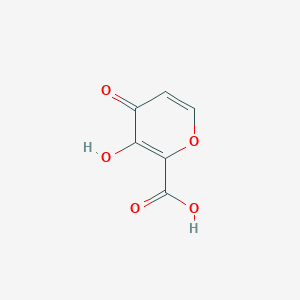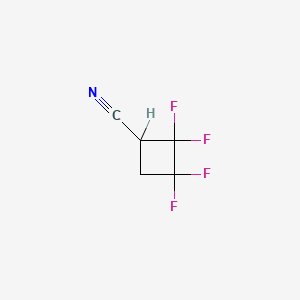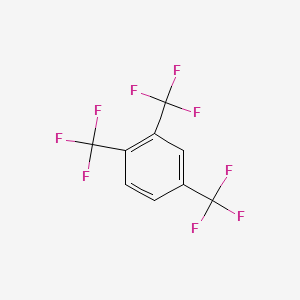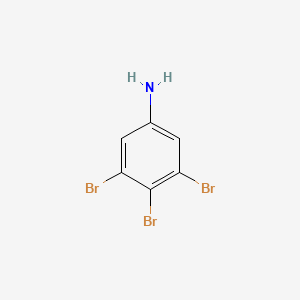
N-(4-Chlorophenyl)methylcyanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of cyanamides and has been studied for its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)methylcyanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylcyanamide typically involves the reaction of 4-chlorobenzyl chloride with cyanamide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (4-Chlorophenyl)methylcyanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)methylcyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)methylcyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4-Chlorophenyl)methylcyanamide include:
Uniqueness
What sets (4-Chlorophenyl)methylcyanamide apart from these similar compounds is its unique combination of a cyanamide group and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Chlorophenyl)methylcyanamide involves the reaction of 4-chlorobenzylamine with cyanogen bromide in the presence of a base to form the desired product.", "Starting Materials": [ "4-chlorobenzylamine", "cyanogen bromide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 4-chlorobenzylamine in a suitable solvent (e.g. ethanol).", "Add cyanogen bromide to the solution and stir.", "Add a base (e.g. sodium hydroxide) to the solution and stir for several hours.", "Filter the resulting precipitate and wash with a suitable solvent (e.g. water).", "Dry the product under vacuum to obtain (4-Chlorophenyl)methylcyanamide." ] } | |
CAS-Nummer |
32111-91-4 |
Molekularformel |
C8H7ClN2 |
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
(4-chlorophenyl)-methylcyanamide |
InChI |
InChI=1S/C8H7ClN2/c1-11(6-10)8-4-2-7(9)3-5-8/h2-5H,1H3 |
InChI-Schlüssel |
ZGJPDKIQHSZVFP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC#N)Cl |
Kanonische SMILES |
CN(C#N)C1=CC=C(C=C1)Cl |
| 32111-91-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)



